Cas no 2126162-04-5 (6-Methyl-5-Quinolinesulfonamide)

6-Methyl-5-Quinolinesulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Quinolinesulfonamide, 6-methyl-
- 6-Methyl-5-Quinolinesulfonamide
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- インチ: 1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
- InChIKey: LABGWTGEVAGALO-UHFFFAOYSA-N
- SMILES: N1C2C(=C(S(N)(=O)=O)C(C)=CC=2)C=CC=1
6-Methyl-5-Quinolinesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371972-0.05g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
Enamine | EN300-371972-2.5g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-371972-5.0g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
TRC | M420730-10mg |
6-Methyl-5-Quinolinesulfonamide |
2126162-04-5 | 10mg |
$155.00 | 2023-05-17 | ||
Enamine | EN300-371972-0.25g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
Enamine | EN300-371972-1.0g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
TRC | M420730-250mg |
6-Methyl-5-Quinolinesulfonamide |
2126162-04-5 | 250mg |
$ 3000.00 | 2023-09-06 | ||
A2B Chem LLC | AX43826-500mg |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AX43826-250mg |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AX43826-1g |
6-methylquinoline-5-sulfonamide |
2126162-04-5 | 95% | 1g |
$818.00 | 2024-04-20 |
6-Methyl-5-Quinolinesulfonamide 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
6-Methyl-5-Quinolinesulfonamideに関する追加情報
Introduction to 6-Methyl-5-Quinolinesulfonamide (CAS No. 2126162-04-5)
The compound 6-Methyl-5-Quinolinesulfonamide, identified by the CAS registry number CAS No. 2126162-04-5, is a highly specialized chemical entity belonging to the class of quinoline derivatives. Quinoline-based compounds have long been of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique structural properties and versatile reactivity. The presence of the sulfonamide group in this compound adds further functional complexity, making it a promising candidate for advanced applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-Methyl-5-Quinolinesulfonamide, allowing researchers to explore its potential in drug discovery and material development. The methyl group at position 6 of the quinoline ring introduces steric effects that can influence the compound's interactions with biological targets or its physical properties in material applications. This makes it a valuable molecule for studying structure-property relationships.
In terms of pharmacological applications, 6-Methyl-5-Quinolinesulfonamide has shown promise as a potential lead compound in the development of novel therapeutic agents. Its sulfonamide group is known to enhance bioavailability and stability, which are critical factors in drug design. Recent studies have highlighted its potential as an inhibitor of certain enzymes and receptors, opening avenues for its use in treating conditions such as inflammation, neurodegenerative diseases, and cancer.
The synthesis of CAS No. 2126162-04-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
From a materials science perspective, the unique electronic properties of 6-Methyl-5-Quinolinesulfonamide make it an attractive candidate for use in organic electronics. Its ability to form stable charge transfer complexes has been explored in recent studies, suggesting its potential application in organic photovoltaics and light-emitting diodes (OLEDs). This dual functionality across pharmaceuticals and materials science underscores the versatility of this compound.
In conclusion, 6-Methyl-5-Quinolinesulfonamide (CAS No. 2126162-04-5) represents a significant advancement in chemical synthesis and application development. Its unique structure, combined with cutting-edge research findings, positions it as a key molecule for future innovations in medicine and technology.
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